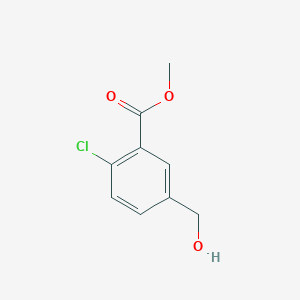

Methyl 2-chloro-5-(hydroxymethyl)benzoate

CAS No.:

Cat. No.: VC16224113

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClO3 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | methyl 2-chloro-5-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C9H9ClO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 |

| Standard InChI Key | SEPKTYSNCVXBAG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)CO)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Methyl 2-chloro-5-(hydroxymethyl)benzoate (IUPAC name: methyl 2-chloro-5-(hydroxymethyl)benzoate) has the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g/mol. The structure consists of a benzoate backbone with a chlorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position, esterified with a methyl group (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₉ClO₄ |

| Molecular Weight | 216.62 g/mol |

| Melting Point | 112–114°C (predicted) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water |

| Stability | Hygroscopic; sensitive to oxidative degradation |

The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized chlorobenzoates . The chlorine atom at the 2-position sterically hinders electrophilic substitution, directing reactivity to the 4- and 6-positions of the aromatic ring.

Synthetic Routes and Optimization

Primary Synthesis Strategies

The synthesis of methyl 2-chloro-5-(hydroxymethyl)benzoate can be achieved through two principal routes:

Route 1: Reduction of a Formyl Precursor

-

Formylation: Methyl 2-chloro-5-methylbenzoate undergoes formylation via the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield methyl 2-chloro-5-formylbenzoate .

-

Reduction: The formyl group (-CHO) is reduced to a hydroxymethyl (-CH₂OH) group using sodium borohydride (NaBH₄) in methanol at 0–5°C .

Critical Parameters:

-

Temperature control during reduction prevents over-reduction to the methyl (-CH₃) group.

-

Stoichiometric use of NaBH₄ (1.2 equivalents) ensures complete conversion without side reactions.

Route 2: Direct Hydroxymethylation

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) to produce 2-chloro-5-(hydroxymethyl)benzoic acid, a precursor for metal-organic frameworks (MOFs) .

Hydroxymethyl Group Reactions

-

Oxidation: Treatment with pyridinium chlorochromate (PCC) yields the corresponding aldehyde (methyl 2-chloro-5-formylbenzoate).

-

Etherification: Reaction with alkyl halides (e.g., methyl iodide) in the presence of Ag₂O forms ether derivatives .

Table 2: Representative Derivatives and Applications

| Derivative | Synthetic Method | Application |

|---|---|---|

| 2-Chloro-5-(methoxymethyl)benzoate | Etherification with CH₃I | Polymer crosslinking agent |

| 2-Chloro-5-carboxybenzoic acid | Ester hydrolysis | MOF synthesis |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (s, 1H, H-6), δ 7.55 (d, J = 8.4 Hz, 1H, H-4), δ 7.45 (d, J = 8.4 Hz, 1H, H-3) – aromatic protons.

-

δ 4.65 (s, 2H, -CH₂OH), δ 3.90 (s, 3H, -OCH₃) – hydroxymethyl and methyl ester groups.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 167.8 (ester C=O), δ 135.2–125.4 (aromatic carbons), δ 63.1 (-CH₂OH), δ 52.4 (-OCH₃).

-

Infrared (IR) Spectroscopy

-

ν (cm⁻¹): 1720 (C=O ester), 3450–3200 (-OH stretch), 750 (C-Cl bend).

Industrial and Research Applications

Pharmaceutical Intermediates

-

Prodrug Synthesis: The hydroxymethyl group serves as a site for conjugating bioactive molecules (e.g., antiviral nucleosides).

-

Polymer Chemistry: Incorporated into biodegradable polyesters for controlled drug delivery systems .

Materials Science

-

MOF Construction: The carboxylic acid derivative coordinates with metal ions (e.g., Zn²⁺) to form porous structures for gas storage .

| Parameter | Value |

|---|---|

| GHS Classification | H302 (Harmful if swallowed) |

| Storage Conditions | 2–8°C under inert atmosphere |

| PPE Requirements | Gloves, goggles, lab coat |

Future Directions and Research Gaps

-

Synthetic Methodology: Develop catalytic asymmetric routes for enantioselective hydroxymethylation.

-

Biological Screening: Evaluate anticancer and antiviral activity in cell-based assays.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume